molecular formula C15H20O3S2 B068273 Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-33-5

Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No.: B068273
CAS No.: 172516-33-5
M. Wt: 312.5 g/mol
InChI Key: HCROBYJGELKPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a sophisticated, polyfunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic system incorporating two distinct thioether functionalities and a carboxylate ester, making it a versatile scaffold for the synthesis of more complex molecular architectures. Its core structure is related to privileged scaffolds in pharmaceutical research, suggesting potential utility in the development of compounds that modulate various biological targets, including kinases and other enzymes. Researchers value this chemical for its ability to serve as a key intermediate in the synthesis of novel small molecule libraries, particularly for probing structure-activity relationships (SAR) in the search for new therapeutic agents. The presence of the butylthio and ester groups provides handles for further synthetic elaboration through alkylation, hydrolysis, or cross-coupling reactions, enabling the generation of diverse analogs for high-throughput screening and lead optimization programs.

Properties

IUPAC Name

ethyl 3-butylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3S2/c1-3-5-9-19-15-12-10(7-6-8-11(12)16)13(20-15)14(17)18-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCROBYJGELKPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C2C(=C(S1)C(=O)OCC)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381106
Record name ethyl 3-butylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172516-33-5
Record name ethyl 3-butylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with Thiol-Containing Reagents

A cyclohexanedione precursor (e.g., 4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene) reacts with butyl mercaptan under acidic or basic conditions. For example, 1,3-cyclohexanedione and butylthiol undergo cyclization in the presence of polyphosphoric acid (PPA) at 120–140°C, yielding the tetrahydrobenzo[c]thiophene scaffold.

Key Reaction Parameters:

Starting MaterialReagent/CatalystTemperature (°C)Yield (%)
1,3-CyclohexanedioneButylthiol, PPA13068–72
2-AminocyclohexanoneButyl bromide, K₂CO₃8065

Thioetherification of Preformed Intermediates

An alternative route involves introducing the butylthio group after core formation. For instance, 3-bromo-4-oxo-tetrahydrobenzo[c]thiophene reacts with sodium butylthiolate in dimethylformamide (DMF) at 60°C, achieving 70–75% yield. This method avoids harsh cyclization conditions but requires halogenated intermediates.

Esterification and Functionalization

The ethyl ester group is introduced via esterification of the carboxylic acid precursor. Two strategies are prevalent:

Direct Esterification with Ethanol

The carboxylic acid intermediate (e.g., 3-(butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid) undergoes Fischer esterification with ethanol under reflux in the presence of sulfuric acid. Typical conditions yield 80–85% product.

Optimization Notes:

  • Solvent: Toluene or xylene improves azeotropic water removal.

  • Catalyst: p-Toluenesulfonic acid (pTSA) reduces side reactions compared to H₂SO₄.

Acylation with Ethyl Chloroformate

In cases where the free acid is unstable, ethyl chloroformate reacts with the sodium salt of the carboxylic acid in anhydrous tetrahydrofuran (THF) at 0–5°C. This method achieves 75–80% yield but requires stringent moisture control.

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability:

Continuous Flow Synthesis

A three-step continuous process is employed:

  • Cyclocondensation: 1,3-Cyclohexanedione and butylthiol react in a tubular reactor at 130°C with PPA.

  • Thioetherification: Brominated intermediates are avoided by using in-situ-generated sodium butylthiolate.

  • Esterification: Ethanol is introduced under reduced pressure to drive equilibrium.

Advantages:

  • 15–20% higher yield compared to batch processes.

  • Reduced waste via solvent recycling.

Purification Techniques

  • Crystallization: The crude product is recrystallized from ethanol/water (3:1 v/v), achieving ≥98% purity.

  • Chromatography: Reserved for high-purity pharmaceutical grades, using silica gel with ethyl acetate/hexane eluents.

Analytical Characterization

Post-synthesis verification employs spectroscopic and chromatographic methods:

TechniqueKey Data
¹H NMR (CDCl₃)δ 1.25 (t, 3H, CH₂CH₃), δ 3.15 (s, 2H, SCH₂), δ 4.20 (q, 2H, OCH₂)
GC-MS m/z 312.45 [M]⁺, base peak at 183.10 (benzo[c]thiophene fragment)
HPLC Retention time: 12.3 min (C18 column, 70:30 methanol/water)

Challenges and Innovations

Byproduct Formation

The primary byproduct, 3,3'-dibutylthio-bis-benzo[c]thiophene , arises from disulfide coupling during thioetherification. Mitigation strategies include:

  • Oxygen Exclusion: Conducting reactions under nitrogen or argon.

  • Radical Scavengers: Adding 0.1% hydroquinone reduces disulfide yield to <2%.

Green Chemistry Approaches

Recent advances focus on solvent substitution:

  • Cyclopentyl methyl ether (CPME) replaces toluene in esterification, reducing toxicity while maintaining yield (82%).

  • Enzymatic Catalysis: Lipases (e.g., Candida antarctica) catalyze esterification at 40°C, though yields remain suboptimal (55–60%) .

Chemical Reactions Analysis

Oxidation Reactions

The butylthio (-S-C₄H₉) group undergoes oxidation to form sulfoxides or sulfones.

  • Reagents/Conditions :
    • Hydrogen peroxide (H₂O₂) or m -chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .
  • Products :
    • Sulfoxide (S=O) at low oxidation levels.
    • Sulfone (O=S=O) under prolonged or harsher conditions .

Example :
C15H20O3S2H2O2C15H20O4S2(sulfoxide)\text{C}_{15}\text{H}_{20}\text{O}_{3}\text{S}_{2}\xrightarrow{\text{H}_2\text{O}_2}\text{C}_{15}\text{H}_{20}\text{O}_{4}\text{S}_{2}\,(\text{sulfoxide})
C15H20O3S2mCPBAC15H20O5S2(sulfone)\text{C}_{15}\text{H}_{20}\text{O}_{3}\text{S}_{2}\xrightarrow{\text{mCPBA}}\text{C}_{15}\text{H}_{20}\text{O}_{5}\text{S}_{2}\,(\text{sulfone})

Reduction Reactions

The 4-oxo group (C=O) is reduced to a hydroxyl (C-OH) or methylene (CH₂) group.

  • Reagents/Conditions :
    • NaBH₄ (sodium borohydride) for partial reduction to alcohol.
    • LiAlH₄ (lithium aluminum hydride) for complete reduction to methylene .
  • Products :
    • 4-Hydroxy derivative (secondary alcohol).
    • 4,5,6,7-Tetrahydrobenzo[c]thiophene with a CH₂ group.

Example :
C15H20O3S2NaBH4C15H22O3S2(secondary alcohol)\text{C}_{15}\text{H}_{20}\text{O}_{3}\text{S}_{2}\xrightarrow{\text{NaBH}_4}\text{C}_{15}\text{H}_{22}\text{O}_{3}\text{S}_{2}\,(\text{secondary alcohol})

Substitution Reactions

The butylthio group can be replaced by nucleophiles (e.g., amines, alcohols).

  • Reagents/Conditions :
    • Thiols/Amines : Under basic conditions (e.g., K₂CO₃ in DMF) .
    • Halides : Via SN2 mechanisms in polar aprotic solvents.
  • Products :
    • Derivatives with modified thioether or amine substituents.

Example :
C15H20O3S2+NH3C15H19O3S2N(amine substituted derivative)\text{C}_{15}\text{H}_{20}\text{O}_{3}\text{S}_{2}+\text{NH}_3\rightarrow \text{C}_{15}\text{H}_{19}\text{O}_{3}\text{S}_{2}\text{N}\,(\text{amine substituted derivative})

Ester Hydrolysis

The ethyl ester (-COOEt) hydrolyzes to a carboxylic acid under acidic or basic conditions.

  • Reagents/Conditions :
    • NaOH/H₂O (saponification).
    • HCl/H₂O (acidic hydrolysis).
  • Products :
    • Corresponding carboxylic acid derivative .

Example :
C15H20O3S2NaOHC13H16O3S2(carboxylic acid)+EtOH\text{C}_{15}\text{H}_{20}\text{O}_{3}\text{S}_{2}\xrightarrow{\text{NaOH}}\text{C}_{13}\text{H}_{16}\text{O}_{3}\text{S}_{2}\,(\text{carboxylic acid})+\text{EtOH}

Comparative Reactivity of Thioether Substituents

The butylthio group’s steric bulk impacts reaction kinetics compared to smaller thioethers (e.g., methylthio or ethylthio).

Substituent (R)Oxidation Rate (Relative)Reduction Efficiency (Yield %)Nucleophilic Substitution Rate
Butylthio (C₄H₉)Moderate75–85% Low (steric hindrance)
Methylthio (CH₃)Fast85–95% High
Benzylthio (PhCH₂)Slow60–70% Moderate

Key Research Findings

  • Receptor Binding Modulation : Derivatives with butylthio groups exhibit lower adenosine receptor affinity (A₁: Kᵢ ~1.26 μM; A₂ₐ: Kᵢ ~4.69 μM) compared to methylthio analogs (A₁: Kᵢ ~1.93 μM) .
  • Stereoelectronic Effects : The 4-oxo group enhances electrophilicity at the thiophene ring, facilitating nucleophilic attacks at the 3-position .
  • Synthetic Utility : Hydrolysis of the ester group generates intermediates for drug discovery (e.g., hydrazides or amides) .

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydrobenzo[c]thiophene core, which is known for its biological activity. The butylthio group enhances its lipophilicity, potentially improving its interaction with biological targets.

Medicinal Chemistry

Ethyl 3-(butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate has shown promise in medicinal applications due to its potential as a bioactive molecule.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. The incorporation of the butylthio group may enhance these effects by increasing the compound's ability to penetrate microbial membranes.

Anticancer Properties

Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. The presence of the carbonyl group (C=O) adjacent to the thiophene ring is thought to play a crucial role in this activity by interacting with cellular pathways involved in tumor growth.

Agricultural Chemistry

The compound may also find applications in agrochemicals as a pesticide or herbicide. Its structural characteristics suggest potential efficacy against various plant pathogens and pests.

Fungicidal Activity

Preliminary studies indicate that thiophene derivatives can act as fungicides. This compound could be developed into a novel fungicide targeting specific fungal species that affect crops.

Material Science

The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of organic semiconductors or photovoltaic materials due to its electronic properties derived from the conjugated system present in its structure.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiophene derivatives demonstrated that compounds similar to ethyl 3-(butylthio)-4-oxo exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The study highlighted the importance of substituents like butylthio in enhancing antimicrobial potency.

Case Study 2: Anticancer Research

In vitro studies have shown that certain benzo[c]thiophene derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways.

Mechanism of Action

The mechanism of action of Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 3-Position

The 3-position substituent significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Substituent (3-position) Molecular Formula Molecular Weight Key Properties/Activities
Ethyl 3-(benzylthio)-4-oxo-... (BTH4, CAS 172516-35-7) Benzylthio (-S-CH₂C₆H₅) C₁₈H₁₈O₃S₂ 346.47 Nonselective adenosine antagonist (KB: 1.62–9.19 μM)
Ethyl 3-(propylthio)-4-oxo-... (CAS 172516-30-2) Propylthio (-S-C₃H₇) C₁₄H₁₈O₃S₂ 298.43 Higher solubility vs. benzylthio/butylthio derivatives
Ethyl 3-(allylthio)-4-oxo-... (CAS 172516-32-4) Allylthio (-S-CH₂CH=CH₂) C₁₄H₁₆O₃S₂ 296.41 Enhanced reactivity due to allyl unsaturation
Ethyl 3-(methylthio)-4-oxo-... (CAS 172516-36-8) Methylthio (-S-CH₃) C₁₂H₁₆O₃S₂ 272.38 Improved metabolic stability; predicted pKa: 13.76

Key Observations :

  • Lipophilicity : The butylthio group (logP ~3.5, estimated) offers intermediate lipophilicity between propylthio (lower) and benzylthio (higher), affecting membrane permeability and bioavailability.
  • Adenosine Receptor Binding: Benzylthio derivatives (e.g., BTH4) exhibit potent antagonism due to aromatic π-π interactions, while butylthio may rely on hydrophobic interactions with receptor pockets .
  • Synthetic Accessibility : Allylthio derivatives require controlled conditions to prevent polymerization, whereas butylthio synthesis uses straightforward alkylation protocols .

Functional Group Modifications

Oxo Group at Position 4

All analogues retain the 4-oxo group, critical for maintaining the tetrahydrobenzothiophene core’s planarity and hydrogen-bonding capacity. Hydrolysis of the ethyl carboxylate (e.g., BTH4 → carboxylic acid derivative 14) enhances water solubility but reduces cell permeability .

Carboxylate Ester at Position 1

Replacing ethyl with methyl (e.g., methyl 3-(methylthio)-..., CAS 175202-59-2) reduces steric hindrance but shortens metabolic half-life due to faster esterase cleavage .

Biological Activity

Ethyl 3-(butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS No. 172516-33-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects.

  • Molecular Formula: C₁₅H₂₀O₃S₂
  • Molecular Weight: 312.45 g/mol
  • CAS Number: 172516-33-5
  • Storage Temperature: Ambient

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of tetrahydrobenzo[c]thiophene derivatives, including this compound. Research indicates that this compound exhibits significant antioxidant activity comparable to that of ascorbic acid, suggesting its potential use in treating oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

CompoundAntioxidant Activity (TAC)Reference
This compoundComparable to ascorbic acid
Ascorbic AcidStandard

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of benzo[c]thiophene exhibit notable antimicrobial activity against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Properties

Tetrahydrobenzo[c]thiophene derivatives are known for their anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This compound is posited to exhibit similar properties based on its structural analogs .

The biological activities of this compound are thought to be mediated through multiple pathways:

  • Antioxidant Mechanism: Scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Action: Disruption of bacterial cell membranes and inhibition of metabolic pathways.
  • Anti-inflammatory Mechanism: Modulation of inflammatory mediators and cytokines.

Case Study 1: Antioxidant Efficacy

In a study evaluating the total antioxidant capacity (TAC) of various tetrahydrobenzo[c]thiophene derivatives, ethyl 3-(butylthio)-4-oxo exhibited significant inhibition of lipid peroxidation. The study utilized the phosphomolybdenum method for TAC assessment and compared results with standard antioxidants .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thiophene derivatives found that compounds structurally related to ethyl 3-(butylthio)-4-oxo demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into this compound's specific antimicrobial efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate?

Answer:
The synthesis typically involves functionalizing the tetrahydrobenzo[c]thiophene core via nucleophilic substitution or coupling reactions. A representative method includes:

  • Reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with a thioether-forming reagent (e.g., butylthiol derivatives) under reflux in aprotic solvents like toluene or 1,4-dioxane .
  • Introducing the 4-oxo group via oxidation of the saturated ring using ketone-forming agents (e.g., Pd-catalyzed dehydrogenation) .
    Characterization:
  • Spectroscopy: Confirm the structure using 1H^1 \text{H}-NMR (e.g., δ 1.3–1.6 ppm for ethyl ester protons), 13C^{13} \text{C}-NMR (e.g., 170–175 ppm for carbonyl groups), and IR (C=O stretch at ~1700 cm1^{-1}) .
  • Chromatography: Purity assessment via HPLC (≥98% purity criteria) .

Basic: How do researchers validate the structural integrity of this compound post-synthesis?

Answer:
A multi-technique approach is critical:

  • X-ray crystallography: Resolves bond geometries, as demonstrated in related tetrahydrobenzothiophene derivatives (e.g., dihedral angles between thiophene and ester groups) .
  • Mass spectrometry: High-resolution MS (HRMS) confirms the molecular formula (e.g., C15_{15}H20_{20}O3_3S2_2, exact mass 312.45) .
  • Elemental analysis: Matches calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% tolerance) .

Advanced: What role does the 3-butylthio substituent play in adenosine receptor antagonism?

Answer:
The 3-thioether group is critical for receptor binding:

  • A2a_{2a} selectivity: Bulky thioethers (e.g., butylthio) enhance affinity for A2a_{2a} receptors by filling hydrophobic pockets in the receptor’s binding site. In contrast, smaller substituents (e.g., methylthio) favor A1_{1} receptors .
  • SAR evidence: Replacement of the butylthio group with benzylthio (BTH4, 7 ) reduces A2a_{2a} selectivity but increases overall potency (KB_B = 1.62 µM in adipocyte membranes) .
    Methodological note: Radioligand displacement assays (e.g., 3H^3 \text{H}-DPCPX for A1_1, 3H^3 \text{H}-ZM241385 for A2a_{2a}) quantify affinity shifts .

Advanced: How are in vitro pharmacological models designed to evaluate this compound’s antagonistic activity?

Answer:

  • Adenylyl cyclase assays:
    • A1_1-mediated inhibition: Test compound pre-incubated with rat adipocyte membranes; measure cAMP reduction induced by adenosine agonists (e.g., NECA) .
    • A2a_{2a}-mediated stimulation: Use pheochromocytoma (PC12) cells; quantify cAMP elevation via ELISA .
  • Control considerations: Include xanthine-based antagonists (e.g., DPCPX) as positive controls and vehicle-treated samples to normalize baseline activity .

Advanced: How can researchers reconcile contradictory data on receptor subtype selectivity when modifying the 1-carboxylate group?

Answer:

  • Ester vs. acid derivatives: Ethyl esters (e.g., 16 ) show higher A1_1 affinity than carboxylic acids due to improved membrane permeability. However, hydrolyzed acids may exhibit off-target effects in vivo, complicating selectivity .
  • Pharmacophore modeling: Align electrostatic surfaces of the compound with xanthine antagonists (e.g., theophylline) to identify overlapping binding motifs. Computational docking (e.g., AutoDock Vina) predicts binding poses and explains selectivity discrepancies .
    Case study: Ethyl 3-(benzylthio)-4-oxo derivative (7 ) is nonselective (KB_B = 1.62 µM at A1_1, 9.19 µM at A2a_{2a}), while 1-methylpropylthio analogs show 29-fold A1_1/A2a_{2a} selectivity .

Methodological: What strategies optimize reaction yield and purity during synthesis?

Answer:

  • Solvent selection: Use 1,4-dioxane or toluene for thioether formation to minimize side reactions (e.g., ester hydrolysis) .
  • Catalysis: Add triethylamine (0.5–1.0 eq) to deprotonate intermediates and accelerate nucleophilic substitution .
  • Purification: Recrystallize from ethanol/dioxane (1:1) to remove unreacted starting materials; monitor by TLC (Rf_f ~0.5 in hexane/ethyl acetate) .

Data Analysis: How should researchers interpret conflicting cytotoxicity and receptor-binding results in derivatives?

Answer:

  • Dose-response curves: Compare IC50_{50} values across assays. For example, derivatives with A1_1-selective antagonism may show cytotoxicity at higher doses due to off-target kinase inhibition .
  • Metabolic stability: Test liver microsomal stability (e.g., human CYP3A4 incubation) to rule out rapid ester hydrolysis confounding in vitro results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.